Acetic acid;oxolane-2,5-diol
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Overview
Description
Acetic acid;oxolane-2,5-diol is a compound that combines the properties of acetic acid and oxolane-2,5-diol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), widely known for its role in vinegar. Oxolane-2,5-diol, also known as tetrahydrofuran-2,5-diol, is a diol derivative of tetrahydrofuran, a cyclic ether. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxolane-2,5-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . This reaction introduces hydroxyl groups to the alkene, forming the diol structure. The subsequent esterification with acetic acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, followed by hydroxylation to introduce the diol functionality . The final step involves esterification with acetic acid under controlled conditions to obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;oxolane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Acetic acid;oxolane-2,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;oxolane-2,5-diol involves its interaction with various molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can participate in esterification reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A cyclic ether with similar structural features but lacks the diol functionality.
Succinic anhydride: An anhydride derivative with different reactivity and applications.
Dioxolane: A related cyclic acetal with distinct chemical properties.
Uniqueness
Acetic acid;oxolane-2,5-diol is unique due to its combination of acetic acid and diol functionalities, providing a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it valuable in both research and industrial settings.
Properties
CAS No. |
7108-66-9 |
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Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
acetic acid;oxolane-2,5-diol |
InChI |
InChI=1S/C4H8O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
PHDLSWRGKDUZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(OC1O)O |
Origin of Product |
United States |
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